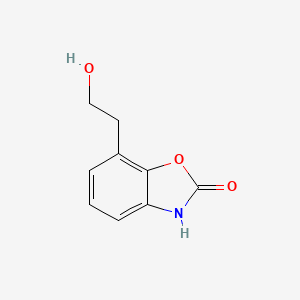

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

描述

属性

IUPAC Name |

7-(2-hydroxyethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-5-4-6-2-1-3-7-8(6)13-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPDFQNBUWGQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)O2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274849 | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565827-87-3 | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 7-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with ethylene carbonate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-aminophenol and ethylene carbonate.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) at elevated temperatures (around 100-150°C).

Procedure: The mixture is heated until the cyclization is complete, resulting in the formation of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of 7-(2-carboxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Reduction: Formation of 7-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-ol.

Substitution: Formation of various substituted benzoxazole derivatives.

科学研究应用

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. Preliminary studies suggest that 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one may also possess similar activities against various bacterial strains, although specific efficacy data is limited.

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Initial findings suggest it may inhibit cancer cell growth; however, more extensive studies are required to elucidate its mechanisms of action .

- Anti-inflammatory Effects : The hydroxyethyl group may modulate inflammatory pathways through interactions with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .

The biological mechanisms of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to metabolic pathways associated with diseases such as diabetes and cancer. Further research is necessary to determine the specific inhibitory effects of this compound .

- Antioxidant Properties : The compound's hydroxyl groups suggest potential antioxidant activity by scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Industrial Applications

In addition to its medicinal applications, 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a building block in chemical synthesis for developing new materials and industrial chemicals. Its unique properties make it a valuable precursor in various chemical reactions.

Case Studies and Research Findings

Research studies have documented various applications of this compound:

- Antimicrobial Studies : A study demonstrated that similar benzoxazole derivatives effectively inhibited bacterial growth in vitro. Further investigations are needed to confirm these findings for 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one against specific pathogens.

- Pharmacological Evaluations : Investigations into the pharmacological properties have shown promise for this compound as a therapeutic agent in treating infections and cancer; however, detailed clinical trials are required to validate these claims .

作用机制

The mechanism of action of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The benzoxazole core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

相似化合物的比较

Research Findings and Implications

- Substituent Position : Activity varies significantly with substitution position. For example, 5-chloro (chlorzoxazone) is pharmacologically active, whereas 7-chloro derivatives may require further functionalization for bioactivity .

- Gaps in Data : The target compound’s specific biological data are absent in the evidence, necessitating further studies to validate its hypothesized properties.

生物活性

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 103441-80-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is , with a molecular weight of 179.17 g/mol. The structure features a benzoxazole ring system, which is known for its diverse pharmacological activities.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting that 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one may also possess antimicrobial properties. However, specific data on this compound's efficacy against particular pathogens remains limited.

Antioxidant Activity

Benzoxazole derivatives have been investigated for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases. While direct studies on 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one are scarce, related compounds have demonstrated promising results in antioxidant assays.

Enzyme Inhibition

Some studies have explored the enzyme inhibition potential of benzoxazole derivatives. For instance, compounds with similar structures have shown to inhibit certain enzymes involved in metabolic pathways associated with diseases like diabetes and cancer. The specific inhibitory effects of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one on these enzymes require further investigation but suggest a potential avenue for therapeutic development.

Study on β-Adrenoceptor Agonists

A related study focused on the synthesis and evaluation of β-adrenoceptor agonists containing benzoxazole moieties. The findings indicated that structural modifications could enhance agonistic activity at β-adrenoceptors, which are vital in managing conditions like asthma and COPD. Although this study did not directly test 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, it provides insight into how similar compounds can be optimized for biological activity .

Antidiabetic Potential

Another area of research involves the potential use of benzoxazole derivatives in diabetes management. Compounds with structural similarities have been shown to enhance glucose uptake and improve insulin sensitivity in vitro. This suggests that 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one could also exhibit similar effects; however, specific studies are needed to confirm this hypothesis .

Data Table: Summary of Biological Activities

常见问题

Q. What are the key considerations for optimizing the synthesis of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one to ensure reproducibility?

Methodological Answer:

- Prioritize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous benzoxazolone syntheses. For example, adjusting the hydroxyethyl group’s protection/deprotection steps can minimize side reactions .

- Validate purity at each step using HPLC or GC-MS, referencing protocols for structurally similar compounds like 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, where crystallization conditions (e.g., solvent ratios) were critical for yield optimization .

- Document deviations from literature methods (e.g., stirring rate, inert atmosphere requirements) to address batch-to-batch variability .

Q. How can researchers standardize characterization methods for this compound to resolve spectral data contradictions?

Methodological Answer:

- Combine multiple techniques: Use -/-NMR to confirm the hydroxyethyl group’s position and benzoxazolone ring integrity. Cross-reference with X-ray crystallography data from analogs like 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one to validate spatial orientation .

- Address discrepancies in FT-IR carbonyl stretching frequencies (e.g., 1680–1720 cm) by comparing solvent effects (KBr vs. ATR) and humidity control during analysis .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the environmental fate of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one in aquatic systems?

Methodological Answer:

- Adopt a tiered approach:

- Phase 1 (Lab): Measure hydrolysis rates under varying pH/temperature and photodegradation using UV-Vis spectroscopy, as outlined in Project INCHEMBIOL for benzodiazepine analogs .

- Phase 2 (Field): Deploy passive sampling devices in controlled aquatic microcosms to track bioaccumulation potential, referencing methodologies for phenolic derivatives .

- Use LC-QTOF-MS to identify transformation products and compare degradation pathways with computational models (e.g., EPI Suite) .

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound against neurotransmitter receptors?

Methodological Answer:

- Re-evaluate assay conditions: For example, discrepancies in GABA receptor binding affinity may arise from differences in cell line (HEK293 vs. neuronal primary cultures) or buffer ionic strength. Standardize protocols using positive controls like midazolam derivatives .

- Apply computational docking (e.g., AutoDock Vina) to model interactions between the hydroxyethyl moiety and receptor active sites, comparing results with mutagenesis studies on benzodiazepine-binding regions .

Q. What strategies mitigate challenges in replicating synthetic yields across laboratories?

Methodological Answer:

- Conduct a collaborative round-robin study using a shared reagent batch and standardized equipment (e.g., fixed reflux condenser dimensions). Document variables like cooling rates and solvent drying methods, as seen in benzothiazole synthesis reproducibility trials .

- Apply statistical tools (e.g., ANOVA) to isolate critical factors, such as trace metal contamination in starting materials or humidity during workup .

Data Analysis and Theoretical Frameworks

Q. How can conflicting data on the compound’s stability under oxidative conditions be systematically analyzed?

Methodological Answer:

- Perform accelerated stability studies using DOE (Design of Experiments) principles. Vary peroxide concentrations, temperature, and light exposure, and analyze degradation kinetics via Arrhenius modeling .

- Cross-validate results with DFT calculations to identify electron-deficient regions in the benzoxazolone ring prone to oxidation, referencing studies on 2,3-dihydro-1,3-benzoxazol-2-one derivatives .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Anchor SAR hypotheses in Hammett substituent constants () and steric parameters (Taft’s ) to predict how hydroxyethyl group modifications affect bioactivity. Compare with benzoxazepine analogs where electron-withdrawing groups enhanced receptor binding .

- Integrate molecular dynamics simulations to assess conformational flexibility, linking to pharmacological outcomes as demonstrated in benzodiazepine research .

Experimental Design Challenges

Q. What methodological controls are essential when studying the compound’s metabolic pathways in vitro?

Methodological Answer:

- Include negative controls (e.g., heat-inactivated liver microsomes) to distinguish enzymatic vs. non-enzymatic degradation. Use isotopically labeled analogs (e.g., -hydroxyethyl) to track metabolic sites via HR-MS .

- Validate CYP450 isoform contributions using selective inhibitors (e.g., ketoconazole for CYP3A4), following protocols for benzoxazolone-based prodrugs .

Q. How can researchers address variability in cytotoxicity assays across cell lines?

Methodological Answer:

- Normalize data to cell viability markers (e.g., ATP levels) and plate-specific controls. For example, in studies on benzothiazole derivatives, HepG2 cells showed higher sensitivity than HEK293 due to metabolic enzyme expression .

- Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., passage number, serum batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。